molecular formula C18H20N2O4 B3981868 N-(2-methyl-4-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-(2-methyl-4-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B3981868
M. Wt: 328.4 g/mol
InChI Key: QYUAZAJNLFCLAK-UHFFFAOYSA-N
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Description

“N-(2-methyl-4-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a nitrophenyl group, a phenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methyl-4-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide” typically involves the following steps:

    Acylation: The formation of the acetamide group.

    Etherification: The attachment of the phenoxy group.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Where reactions are carried out in batches with precise control over reaction conditions.

    Continuous Flow Processing: Where reactants are continuously fed into a reactor, and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

    Aminophenyl Derivatives: From the reduction of the nitro group.

    Substituted Aromatics: From various substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

Medicine

    Therapeutics: Investigated for potential therapeutic properties.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(2-methyl-4-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide” would depend on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would be specific to the compound’s use in a particular context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-4-nitrophenyl)-2-[4-(methyl)phenoxy]acetamide
  • N-(2-methyl-4-nitrophenyl)-2-[4-(ethyl)phenoxy]acetamide

Uniqueness

“N-(2-methyl-4-nitrophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide” is unique due to the presence of the propan-2-yl group, which may impart specific steric and electronic properties that influence its reactivity and interactions.

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12(2)14-4-7-16(8-5-14)24-11-18(21)19-17-9-6-15(20(22)23)10-13(17)3/h4-10,12H,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUAZAJNLFCLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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